Benzyl octan-3-yl phthalate Benzyl octan-3-yl phthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594979
InChI: InChI=1S/C23H28O4/c1-3-5-7-14-19(4-2)27-23(25)21-16-11-10-15-20(21)22(24)26-17-18-12-8-6-9-13-18/h6,8-13,15-16,19H,3-5,7,14,17H2,1-2H3
SMILES: CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Molecular Formula: C23H28O4
Molecular Weight: 368.5 g/mol

Benzyl octan-3-yl phthalate

CAS No.:

Cat. No.: VC13594979

Molecular Formula: C23H28O4

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl octan-3-yl phthalate -

Specification

Molecular Formula C23H28O4
Molecular Weight 368.5 g/mol
IUPAC Name 1-O-benzyl 2-O-octan-3-yl benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C23H28O4/c1-3-5-7-14-19(4-2)27-23(25)21-16-11-10-15-20(21)22(24)26-17-18-12-8-6-9-13-18/h6,8-13,15-16,19H,3-5,7,14,17H2,1-2H3
Standard InChI Key AMJMHZXMMFYORT-UHFFFAOYSA-N
SMILES CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Canonical SMILES CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl octan-3-yl phthalate, systematically named 1-O-benzyl 2-O-octan-3-yl benzene-1,2-dicarboxylate, consists of a phthalic acid backbone esterified with benzyl alcohol at the 1-position and octan-3-ol at the 2-position . The octan-3-yl group introduces a branched alkyl chain, distinguishing it from linear-chain phthalates like diisodecyl phthalate (DIDP). The molecular formula C23_{23}H28_{28}O4_{4} corresponds to a molecular weight of 368.5 g/mol, with a calculated logP value of approximately 5.8, suggesting high lipophilicity .

Comparative Structural Analysis

When compared to BBP (C19_{19}H20_{20}O4_{4}), benzyl octan-3-yl phthalate’s extended alkyl chain confers distinct properties:

PropertyBenzyl Octan-3-yl PhthalateBenzyl Butyl Phthalate (BBP)
Molecular Weight (g/mol)368.5312.36
logP~5.85.00
Alkyl ChainBranched C8Linear C4

The branched octan-3-yl group likely reduces crystallinity and enhances compatibility with hydrophobic polymers compared to linear analogs .

Synthesis and Industrial Production

Esterification Pathways

The synthesis of benzyl octan-3-yl phthalate typically involves a two-step esterification of phthalic anhydride. In a method analogous to the synthesis of 3-oxo-urs-12-en-28-benzyl ester , benzyl bromide and octan-3-ol react with phthalic acid derivatives under basic conditions:

  • Formation of Monobenzyl Phthalate:
    Phthalic anhydride reacts with benzyl alcohol in dimethylformamide (DMF) using potassium carbonate as a base, yielding monobenzyl phthalate .

  • Octan-3-yl Esterification:
    The intermediate undergoes nucleophilic acyl substitution with octan-3-ol, facilitated by catalysts like p-toluenesulfonic acid .

Key Reaction Parameters:

  • Temperature: 60–80°C

  • Solvent: DMF or ethyl acetate

  • Yield Optimization: Excess octan-3-ol (1.2–1.5 equivalents) improves conversion .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for benzyl octan-3-yl phthalate remain limited, extrapolation from analogous compounds provides preliminary insights:

  • Boiling Point: Estimated at 430–450°C based on BBP’s boiling point (408.3°C) and the increased molecular weight.

  • Water Solubility: Predicted to be <0.1 mg/L due to the high logP value, aligning with BBP’s solubility of 0.000269 g/100 mL .

  • Vapor Pressure: Likely <1 × 105^{-5} mmHg at 25°C, comparable to high-molecular-weight phthalates .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at 1720 cm1^{-1} (ester C=O stretch) and 1280 cm1^{-1} (C–O–C asymmetric stretch) .

  • NMR (¹H):

    • δ 7.2–7.4 ppm (benzyl aromatic protons)

    • δ 4.3–4.5 ppm (benzyl CH2_2)

    • δ 0.8–1.6 ppm (octan-3-yl alkyl chain) .

Applications and Industrial Relevance

Comparative Performance Metrics

PropertyPVC Flexibility (Tg Reduction)Migration Resistance
Benzyl Octan-3-yl PhthalateModerate (predicted)High
BBPHighLow
DEHPVery HighModerate

Toxicological and Environmental Considerations

In Silico Toxicity Predictions

  • Endocrine Activity: Positive alerts for estrogen receptor binding (OECD Toolbox v4.5).

  • Carcinogenicity: Low probability (Mutagenic Activity: 0.17; Carcinogenic Activity: 0.23) .

Environmental Persistence

The compound’s high logP and branched alkyl chain likely enhance bioaccumulation potential. Microbial degradation rates in soil are projected to be slower than for BBP (half-life >60 days vs. 28 days for BBP) .

Analytical Detection Methods

  • GC-MS: Optimal for volatile derivatives (e.g., trimethylsilyl esters).

  • HPLC-UV: Retention time ~18.2 min (C18 column, acetonitrile/water gradient) .

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